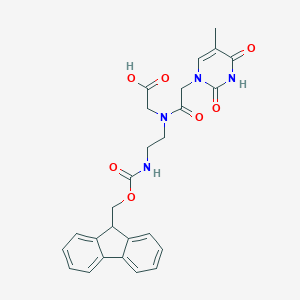

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid

Descripción general

Descripción

Monomer used to incorporate a T (U) nucleobase analogue in peptide nucleic acid synthesis.

Aplicaciones Científicas De Investigación

Antitumor Activities

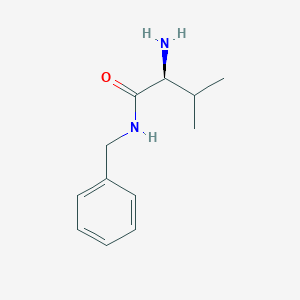

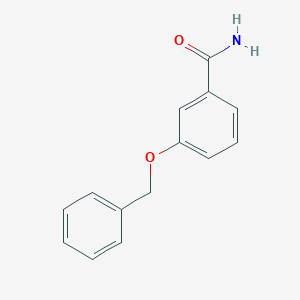

A notable application of compounds similar to the specified chemical is in antitumor activities. Research has indicated that derivatives of this compound exhibit selective antitumor activities. The R-configuration of these compounds contributes significantly to their effectiveness. For example, Xiong Jing (2011) synthesized related compounds and tested their in vitro antitumor activities, demonstrating selective anti-tumor properties (Xiong Jing, 2011). Similarly, another study synthesized amino acid ester derivatives containing 5-fluorouracil, showing inhibitory effects against liver cancer (J. Xiong et al., 2009).

Synthesis and Characterization

The synthesis and detailed characterization of derivatives of the compound have been extensively studied. G. Gasser et al. (2006) prepared a new ferrocenyl uracil peptide nucleic acid (PNA) monomer related to this compound, showcasing its potential for complex molecular synthesis (G. Gasser et al., 2006). Wang Wei (2009) and Wang Wei-dong (2008) also synthesized and characterized related compounds, contributing to the understanding of their structural properties (Wang Wei, 2009); (Wang Wei-dong, 2008).

HIV-1 Protease Inhibitors

Another significant application is in the development of HIV-1 protease inhibitors. Research by Mei Zhu et al. (2019) indicated that derivatives with pyrimidine bases as novel P2 ligands enhanced the potency against HIV-1, including drug-resistant variants (Mei Zhu et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of Fmoc-PNA-T-OH is DNA. It is incorporated into a Peptide Nucleic Acid (PNA) and selectively binds to Thymine (T) in a complementary DNA strand .

Mode of Action

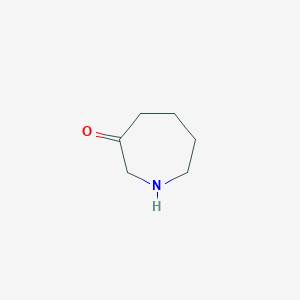

Fmoc-PNA-T-OH interacts with its targets through a process known as hybridization. This involves the formation of a PNA-DNA duplex, where the PNA strand is complementary to a specific DNA sequence . The Fmoc group protects amines in synthesis and is deprotected with bases such as secondary amines like piperidine .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-PNA-T-OH is DNA replication. By binding to specific DNA sequences, Fmoc-PNA-T-OH can potentially interfere with the process of DNA replication .

Pharmacokinetics

It’s known that the compound is sensitive to moisture and heat , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Fmoc-PNA-T-OH’s action are largely dependent on its specific DNA target. By binding to DNA, it can potentially alter gene expression and disrupt cellular processes .

Action Environment

The action, efficacy, and stability of Fmoc-PNA-T-OH can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and heat , suggesting that it should be stored under inert gas and at low temperatures to maintain its stability .

Propiedades

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O7/c1-16-12-30(25(35)28-24(16)34)13-22(31)29(14-23(32)33)11-10-27-26(36)37-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,12,21H,10-11,13-15H2,1H3,(H,27,36)(H,32,33)(H,28,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUYSHQBEXUIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of optimizing the synthetic routes for Fmoc-PNA-T-OH?

A: Fmoc-PNA-T-OH, or 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid, is a key building block for Peptide Nucleic Acids (PNAs). These synthetic molecules mimic natural nucleic acids and are important in chemical and biomedical research. [, ] Optimizing the synthetic routes for Fmoc-PNA-T-OH is crucial because it directly impacts the yield, purity, and reproducibility of the monomer synthesis. This, in turn, affects the efficiency and reliability of downstream PNA synthesis and applications. []

Q2: What is a key intermediate in the synthesis of Fmoc-PNA-T-OH, and why is it significant?

A: Research suggests that N-Boc-ethylenediamine is a crucial intermediate in the synthesis of both N-Boc-PNA-T-OH and N-Fmoc-PNA-T-OH. [] This significance stems from its role as a starting point for a synthetic pathway that demonstrably yields both PNA monomers with high purity and reproducibility. [] This finding highlights the importance of carefully selecting and optimizing each step in the synthetic route to achieve the desired product quality and efficiency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)